
(R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of functional groups such as an amino group, a hydroxypropyl group, and a carbonitrile group contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the amino group, hydroxypropyl group, and carbonitrile group through various chemical reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.
化学反応の分析
Types of Reactions
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the carbonitrile group may produce primary amines.
科学的研究の応用
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can be compared with other indoline derivatives that have similar functional groups.
- Examples include ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxamide and ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxylate.
Uniqueness
The uniqueness of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
5-[(2R)-2-aminopropyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C15H21N3O/c1-11(17)7-12-8-13-3-5-18(4-2-6-19)15(13)14(9-12)10-16/h8-9,11,19H,2-7,17H2,1H3/t11-/m1/s1 |
InChIキー |
NTHVXWLZYPFWIW-LLVKDONJSA-N |
異性体SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
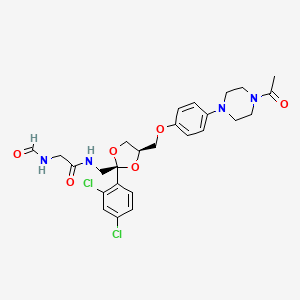

![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
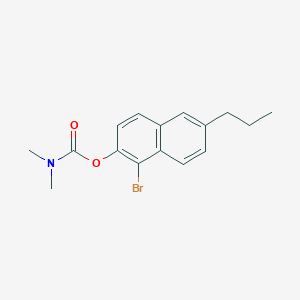
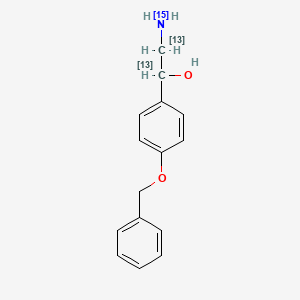
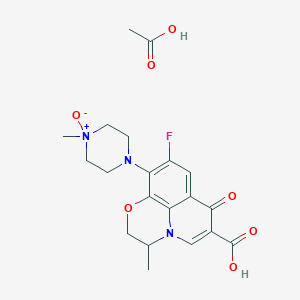
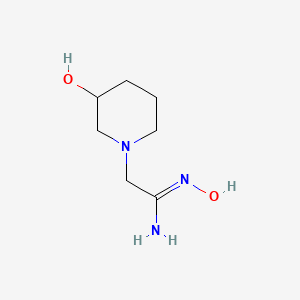
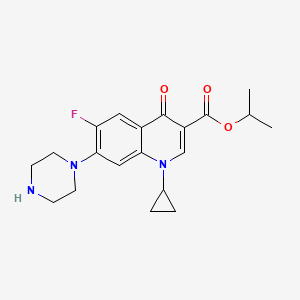
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
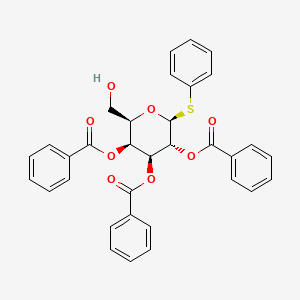
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)

